2H-Naphtho(1,2-d)triazole-6,8-disulfonic acid, 2,2'-(2,3-oxadiaziridinediylbis((2-sulfo-4,1-phenylene)-2,1-ethenediyl(3-sulfo-4,1-phenylene)-3,2-oxadiaziridinediyl-4,1-phenylene))bis-, octasodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Naphtho(1,2-d)triazole-6,8-disulfonic acid, 2,2’-(2,3-oxadiaziridinediylbis((2-sulfo-4,1-phenylene)-2,1-ethenediyl(3-sulfo-4,1-phenylene)-3,2-oxadiaziridinediyl-4,1-phenylene))bis-, octasodium salt is a complex organic compound with a highly intricate structure. This compound is characterized by multiple sulfonic acid groups, phenylene rings, and oxadiaziridine linkages, making it a unique and potentially versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, each requiring precise control of reaction conditions. The process may start with the formation of the naphtho-triazole core, followed by the introduction of sulfonic acid groups through sulfonation reactions. The oxadiaziridine linkages are likely formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would require scalable and efficient synthetic routes. This might involve optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as continuous flow chemistry could be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfonic acid groups may participate in oxidation reactions under specific conditions.
Reduction: Reduction reactions could target the oxadiaziridine linkages or other functional groups.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could lead to amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be explored for its potential interactions with biomolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
In industrial applications, it might be used in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might interact with enzymes or receptors, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other sulfonated aromatic compounds or oxadiaziridine derivatives. Examples could be:
- 2H-Naphtho(1,2-d)triazole-6,8-disulfonic acid derivatives
- Other oxadiaziridine-linked aromatic compounds
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural elements, which could confer distinct chemical and biological properties.
Properties
CAS No. |
71701-34-3 |
---|---|
Molecular Formula |
C60H32N12Na8O27S8 |
Molecular Weight |
1793.4 g/mol |
IUPAC Name |
octasodium;2-[4-[3-[4-[(E)-2-[4-[3-[4-[(E)-2-[4-[3-[4-(6,8-disulfonatobenzo[e]benzotriazol-2-yl)phenyl]oxadiaziridin-2-yl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]oxadiaziridin-2-yl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]oxadiaziridin-2-yl]phenyl]benzo[e]benzotriazole-6,8-disulfonate |
InChI |
InChI=1S/C60H40N12O27S8.8Na/c73-100(74,75)45-29-49-47(57(31-45)106(91,92)93)21-23-51-59(49)63-65(61-51)37-13-17-39(18-14-37)67-69(97-67)41-9-5-33(53(25-41)102(79,80)81)1-3-35-7-11-43(27-55(35)104(85,86)87)71-72(99-71)44-12-8-36(56(28-44)105(88,89)90)4-2-34-6-10-42(26-54(34)103(82,83)84)70-68(98-70)40-19-15-38(16-20-40)66-62-52-24-22-48-50(60(52)64-66)30-46(101(76,77)78)32-58(48)107(94,95)96;;;;;;;;/h1-32H,(H,73,74,75)(H,76,77,78)(H,79,80,81)(H,82,83,84)(H,85,86,87)(H,88,89,90)(H,91,92,93)(H,94,95,96);;;;;;;;/q;8*+1/p-8/b3-1+,4-2+;;;;;;;; |
InChI Key |
WWIAOQHJNMCABG-KWMQIWAYSA-F |
Isomeric SMILES |
C1=CC(=CC=C1N2N=C3C4=C(C(=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC3=N2)N5ON5C6=CC(=C(C=C6)/C=C/C7=C(C=C(C=C7)N8ON8C9=CC(=C(C=C9)/C=C/C1=C(C=C(C=C1)N1ON1C1=CC=C(C=C1)N1N=C2C3=C(C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC2=N1)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1N2N=C3C=CC4=C(C3=N2)C=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N5N(O5)C6=CC(=C(C=C6)C=CC7=C(C=C(C=C7)N8N(O8)C9=CC(=C(C=C9)C=CC1=C(C=C(C=C1)N1N(O1)C1=CC=C(C=C1)N1N=C2C=CC3=C(C2=N1)C=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.